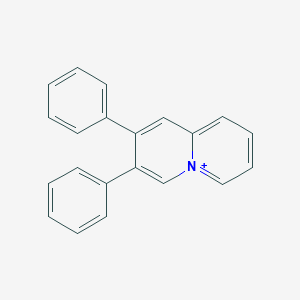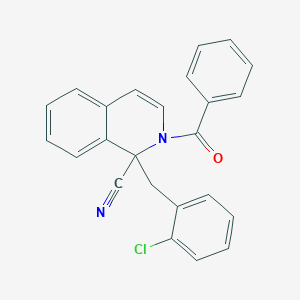![molecular formula C21H26N2O6S2 B280573 Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BME-4" and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of BME-4 is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cellular processes such as DNA synthesis and repair. BME-4 has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BME-4 has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, BME-4 has been shown to have anti-inflammatory and antioxidant effects. BME-4 has also been found to modulate the immune system, specifically by increasing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BME-4 in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, BME-4 has been found to have low toxicity in animal studies. However, one of the limitations of using BME-4 in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.
Direcciones Futuras
There are several future directions for research on BME-4. One area of research is the development of more efficient synthesis methods for BME-4. Additionally, further studies are needed to fully understand the mechanism of action of BME-4 and its potential applications in various fields such as immunology and neurobiology. Furthermore, the use of BME-4 in combination with other anti-cancer drugs is an area of research that is worth exploring. Finally, the development of BME-4 analogs with improved solubility and bioavailability is an area of research that could lead to the development of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
BME-4 is a promising compound that has potential applications in various fields such as cancer biology, immunology, and neurobiology. While the mechanism of action of BME-4 is not fully understood, it has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand the potential of BME-4 and its analogs in the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of BME-4 involves the reaction of 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with bis(2-chloroethyl) sulfide in the presence of a base such as triethylamine. The reaction yields BME-4 as a yellow solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
BME-4 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. BME-4 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BME-4 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C21H26N2O6S2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
bis(2-methylsulfanylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-13-17(20(24)28-8-10-30-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)29-9-11-31-4/h5-7,12,19,22H,8-11H2,1-4H3 |
Clave InChI |
ZVHDJJCLDWVWDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



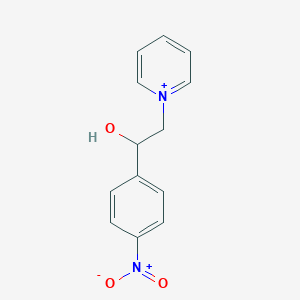
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
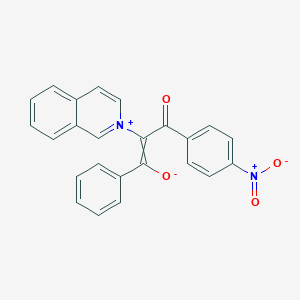
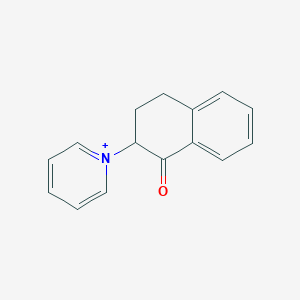
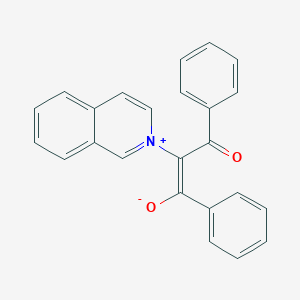
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
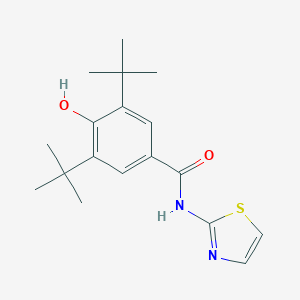
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
